molecular formula C10H10BrF2N B13300927 4-bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline

4-bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline

Katalognummer: B13300927
Molekulargewicht: 262.09 g/mol
InChI-Schlüssel: UUQCJUDFRYXBOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, cyclopropylmethyl, and difluoro groups attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline typically involves the bromination of aniline derivatives followed by the introduction of cyclopropylmethyl and difluoro groups. One common method involves the reaction of 2,6-difluoroaniline with bromine in the presence of a suitable catalyst to introduce the bromine atom. Subsequently, the cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine or difluoro groups to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline involves its interaction with specific molecular targets. The bromine and difluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The cyclopropylmethyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline is unique due to the combination of bromine, cyclopropylmethyl, and difluoro groups, which impart distinct chemical and physical properties.

Eigenschaften

Molekularformel

C10H10BrF2N

Molekulargewicht

262.09 g/mol

IUPAC-Name

4-bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline

InChI

InChI=1S/C10H10BrF2N/c11-7-3-8(12)10(9(13)4-7)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2

InChI-Schlüssel

UUQCJUDFRYXBOP-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CNC2=C(C=C(C=C2F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.